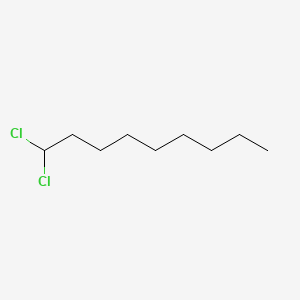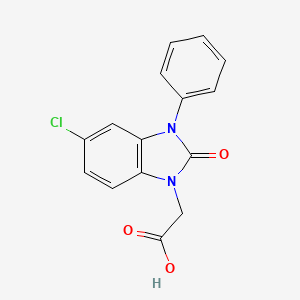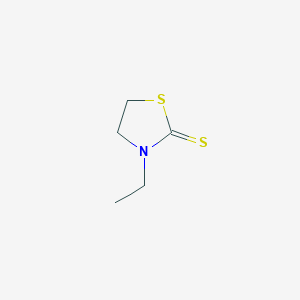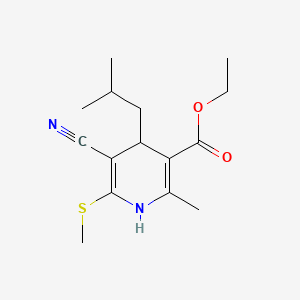![molecular formula C14H15N3O3S B14160925 1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one CAS No. 312308-88-6](/img/structure/B14160925.png)
1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring, a sulfonylphenyl group, and a methylpyrazol substituent. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of N-substituted piperidines with appropriate reagents to form pyrrolidin-2-ones. The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in achieving selective synthesis of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions may result in the formation of new functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enantioselective proteins, influencing their biological activity. The stereochemistry and spatial orientation of substituents play a crucial role in determining its binding mode and efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one include:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct biological activities and reactivity profiles. The presence of the sulfonylphenyl and methylpyrazol groups enhances its potential as a bioactive molecule with diverse applications .
Eigenschaften
CAS-Nummer |
312308-88-6 |
|---|---|
Molekularformel |
C14H15N3O3S |
Molekulargewicht |
305.35 g/mol |
IUPAC-Name |
1-[4-(3-methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H15N3O3S/c1-11-8-10-17(15-11)21(19,20)13-6-4-12(5-7-13)16-9-2-3-14(16)18/h4-8,10H,2-3,9H2,1H3 |
InChI-Schlüssel |
DIMSRFUUBFMHBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Löslichkeit |
17.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14160857.png)

![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160874.png)

![4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B14160885.png)
![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160886.png)
![Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate](/img/structure/B14160893.png)




